
5-Fluoro-4-iodo-2-nitrophenol
Description
5-Fluoro-4-iodo-2-nitrophenol is a halogenated nitrophenol derivative characterized by a fluorine atom at position 5, an iodine atom at position 4, and a nitro group at position 2 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing groups (nitro, fluorine) and a heavy halogen (iodine).
Properties
Molecular Formula |
C6H3FINO3 |
---|---|
Molecular Weight |
283.00 g/mol |
IUPAC Name |
5-fluoro-4-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H |
InChI Key |
NTMLWWAGIHZWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-2-nitrophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoro-2-nitrophenol, followed by iodination using N-iodosuccinimide (NIS) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and short reaction times to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as minimizing hazardous reagents and optimizing reaction conditions, are likely employed to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-2-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various halogenated derivatives.
Reduction: Formation of 5-fluoro-4-iodo-2-aminophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
5-Fluoro-4-iodo-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenol is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its halogen and nitro functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: 2-Fluoro-4-nitrophenol (mp 120–122°C) has a significantly higher melting point than 5-fluoro-2-nitrophenol (mp 34–37°C) due to differences in hydrogen-bonding networks .
2.4 Structural Analog Case Study: 5-(2-Fluoro-4-Nitrophenyl)-1,3,4-Thiadiazole-2-Amine
This heterocyclic derivative () shares the 2-fluoro-4-nitrophenyl moiety but incorporates a thiadiazole ring. Key differences include:
- Applications: Such structures are explored as antimicrobial or anticancer agents, whereas this compound’s phenol group may favor use in coupling reactions or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.